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Compound of Interest

Compound Name: 4,4-Dimethoxybutanenitrile

Cat. No.: B076483 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals engaged in the synthesis and application of 4,4-Dimethoxybutanenitrile. Here

you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and

detailed experimental protocols to address common challenges encountered during laboratory

work and scale-up operations.

Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4,4-Dimethoxybutanenitrile?

A1: 4,4-Dimethoxybutanenitrile is a colorless to light yellow liquid.[1] Its key properties are

summarized in the table below. It is classified as harmful if swallowed, in contact with skin, or if

inhaled.[2]

Q2: What are the common synthetic routes to produce 4,4-Dimethoxybutanenitrile?

A2: The most common laboratory synthesis involves the acid-catalyzed acetalization of 3-

cyanopropionaldehyde with methanol or trimethyl orthoformate.[3] Another potential route is the

reaction of 4-chlorobutyronitrile with sodium methoxide.[4]

Q3: How should 4,4-Dimethoxybutanenitrile be stored?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Q4: What are the primary downstream reactions of 4,4-Dimethoxybutanenitrile?
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A4: The nitrile and acetal functionalities allow for a range of transformations. The nitrile group

can be hydrolyzed to a carboxylic acid (4,4-dimethoxybutanoic acid) or reduced to a primary

amine (4,4-dimethoxybutan-1-amine).[5] The acetal group is a protecting group for the

aldehyde and can be hydrolyzed under acidic conditions to yield 4-oxobutanenitrile.

Q5: What are the main safety hazards associated with 4,4-Dimethoxybutanenitrile?

A5: 4,4-Dimethoxybutanenitrile is harmful if swallowed, inhaled, or in contact with skin.[1] It is

essential to wear appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, and to work in a well-ventilated fume hood.

Data Presentation
Table 1: Physical and Chemical Properties of 4,4-Dimethoxybutanenitrile

Property Value Source(s)

Molecular Formula C₆H₁₁NO₂ [2]

Molecular Weight 129.16 g/mol [2]

CAS Number 14618-78-1 [2]

Appearance
Colorless to light yellow clear

liquid
[1]

Boiling Point 90-91 °C at 14 mmHg [1]

Density 0.992 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.419 [1]

Flash Point 193 °F (90 °C) [1]

Water Solubility Soluble [1]

Table 2: Spectroscopic Data for 4,4-Dimethoxybutanenitrile
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Spectroscopy Key Peaks/Shifts Source(s)

¹H NMR (CDCl₃)
δ (ppm): 4.40 (t, 1H), 3.32 (s,

6H), 2.40 (t, 2H), 1.95 (q, 2H)
[2]

¹³C NMR (CDCl₃)

δ (ppm): 119.5 (CN), 103.5

(CH(OMe)₂), 53.0 (OCH₃),

30.0 (CH₂), 15.0 (CH₂)

[6]

IR (neat)
ν (cm⁻¹): 2940 (C-H), 2250

(C≡N), 1125, 1070 (C-O)
[2]

Mass Spectrum (GC-MS) m/z: 98, 75 [2]

Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethoxybutanenitrile
from 3-Cyanopropionaldehyde
This protocol describes the acid-catalyzed acetalization of 3-cyanopropionaldehyde using

methanol and trimethyl orthoformate.

Materials:

3-Cyanopropionaldehyde

Methanol (anhydrous)

Trimethyl orthoformate

p-Toluenesulfonic acid (p-TSA) or concentrated Hydrochloric Acid (HCl)

Sodium bicarbonate (saturated aqueous solution)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane (DCM) or Diethyl ether
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Procedure:

To a stirred solution of 3-cyanopropionaldehyde (1 equivalent) in anhydrous methanol (5-10

volumes), add trimethyl orthoformate (1.2 equivalents).

Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated HCl

(approximately 0.1 mol%).[3]

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

The reaction is typically complete within 1-3 hours.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate until the mixture is neutral or slightly basic.

Remove the methanol under reduced pressure.

To the remaining residue, add water and extract the product with dichloromethane or diethyl

ether (3 x 5 volumes).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude 4,4-Dimethoxybutanenitrile by vacuum distillation.

Protocol 2: Reduction of 4,4-Dimethoxybutanenitrile to
4,4-Dimethoxybutan-1-amine
This protocol details the reduction of the nitrile functionality to a primary amine using lithium

aluminum hydride (LAH).

Materials:

4,4-Dimethoxybutanenitrile

Lithium aluminum hydride (LAH)
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Anhydrous diethyl ether or tetrahydrofuran (THF)

Water

15% aqueous sodium hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred suspension of LAH (1.5 equivalents) in anhydrous diethyl ether or THF in a flask

under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice

bath.

Slowly add a solution of 4,4-Dimethoxybutanenitrile (1 equivalent) in the same anhydrous

solvent to the LAH suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours. Monitor the reaction by TLC.

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the

excess LAH by the sequential dropwise addition of:

Water (x mL, where x = grams of LAH used)

15% aqueous NaOH solution (x mL)

Water (3x mL)

Stir the resulting granular precipitate vigorously for 30 minutes.

Filter the solid through a pad of Celite and wash the filter cake with diethyl ether or THF.

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude 4,4-dimethoxybutan-1-amine.

If necessary, purify the product by distillation.
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Troubleshooting Guides
Synthesis & Scale-Up of 4,4-Dimethoxybutanenitrile
Q: My synthesis of 4,4-Dimethoxybutanenitrile is resulting in a low yield. What are the

potential causes and solutions?

A: Low yields can arise from several factors. A systematic approach to troubleshooting is

recommended.

Incomplete Reaction:

Cause: Insufficient catalyst, short reaction time, or low temperature.

Solution: Increase the catalyst loading slightly.[3] Ensure the reaction is stirred for an

adequate duration, monitoring by TLC or GC-MS until the starting material is consumed.

While the reaction proceeds at room temperature, gentle warming (to 40-50 °C) can be

employed if the reaction is sluggish, but be mindful of potential side reactions.

Presence of Water:

Cause: Non-anhydrous reagents or glassware. Water will consume the trimethyl

orthoformate and can shift the equilibrium back towards the starting materials.[7]

Solution: Ensure all glassware is oven-dried before use. Use anhydrous methanol and

fresh trimethyl orthoformate. Running the reaction under an inert atmosphere (nitrogen or

argon) can also help to exclude atmospheric moisture.

Loss During Workup:

Cause: Incomplete extraction of the product from the aqueous layer.

Solution: 4,4-Dimethoxybutanenitrile has some water solubility.[1] Perform multiple

extractions (at least 3) with the organic solvent to ensure maximum recovery. Saturating

the aqueous layer with sodium chloride (brine) can decrease the solubility of the product in

the aqueous phase and improve extraction efficiency.

Side Reactions:
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Cause: Polymerization of the starting aldehyde or formation of other byproducts under

strongly acidic conditions.

Solution: Use only a catalytic amount of acid.[3] A large excess of acid can promote side

reactions. If using concentrated HCl, add it dropwise and monitor the reaction

temperature.

Q: I am observing significant byproduct formation during the synthesis. What are the likely

impurities and how can I minimize them?

A: The most common byproducts are related to the starting materials and the reaction

conditions.

Unreacted 3-Cyanopropionaldehyde:

Cause: Incomplete reaction.

Solution: See the "Incomplete Reaction" section in the previous question.

Hemiacetal Intermediate:

Cause: The reaction has not gone to completion to form the full acetal.

Solution: Ensure a slight excess of methanol and trimethyl orthoformate is used and allow

for sufficient reaction time.

Polymerization Products:

Cause: Aldehydes, especially in the presence of strong acids or bases, can polymerize.

Solution: Maintain a controlled temperature and use only a catalytic amount of acid. Add

the acid catalyst slowly to the reaction mixture.

Q: I am scaling up the synthesis of 4,4-Dimethoxybutanenitrile and facing issues with

reaction control and product purity. What should I consider?

A: Scaling up introduces challenges related to heat and mass transfer.
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Exothermic Reaction:

Cause: The acetalization reaction can be exothermic, especially with the addition of a

strong acid catalyst. On a larger scale, this heat can accumulate.

Solution: Use a reactor with efficient cooling and temperature control. Add the acid catalyst

slowly and monitor the internal temperature of the reactor. For very large scales, consider

a semi-batch process where the starting material is added portion-wise.

Efficient Mixing:

Cause: Inadequate mixing can lead to localized "hot spots" and incomplete reaction.

Solution: Use a mechanical stirrer with an appropriately sized impeller to ensure

homogenous mixing throughout the reaction vessel.

Purification:

Cause: Simple distillation may not be sufficient to remove all impurities on a larger scale.

Solution: Fractional vacuum distillation is the recommended method for large-scale

purification to achieve high purity.[8] The efficiency of the distillation column (number of

theoretical plates) will be crucial.

Visualizations
Experimental Workflow for Synthesis and Purification
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Caption: Workflow for the synthesis and purification of 4,4-Dimethoxybutanenitrile.
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Troubleshooting Logic for Low Yield
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Caption: Troubleshooting decision tree for low yield in the synthesis of 4,4-
Dimethoxybutanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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